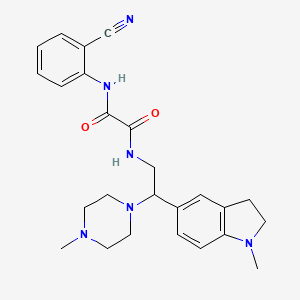![molecular formula C25H17BrClNOS B2800718 (2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one CAS No. 400074-44-4](/img/structure/B2800718.png)
(2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one is a complex organic compound that features a combination of bromine, chlorine, and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated quinoline derivative.
Formation of the Enone Moiety: The final step involves the formation of the enone moiety through an aldol condensation reaction between the bromophenyl and chlorophenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the enone moiety to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline derivatives
Applications De Recherche Scientifique
(2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can bind to specific proteins, altering their activity and leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(4-bromophenyl)-1-[2-(4-fluorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one
- (E)-3-(4-bromophenyl)-1-[2-(4-methylphenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one
Uniqueness
(2E)-3-(4-bromophenyl)-1-{2-[(4-chlorophenyl)sulfanyl]-4-methylquinolin-3-yl}prop-2-en-1-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the sulfanyl and quinoline moieties provides a distinct electronic environment, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrClNOS/c1-16-21-4-2-3-5-22(21)28-25(30-20-13-11-19(27)12-14-20)24(16)23(29)15-8-17-6-9-18(26)10-7-17/h2-15H,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECDEWWQFZWEJD-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2800637.png)



![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2800648.png)
![3-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800649.png)
![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)

![1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2800653.png)
![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)

![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2800656.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)

